4-Bromo-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol
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Overview
Description
4-Bromo-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol is a chemical compound with the molecular formula C17H20BrN3O It is a brominated phenol derivative that contains a piperazine ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzyl alcohol, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Piperazine Substitution: The brominated intermediate is then reacted with 1-(2-pyridyl)piperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated phenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interactions between piperazine derivatives and biological targets.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The bromine atom and phenolic group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(4-pyridin-3-ylmethyl)piperazin-1-yl]phenol
- 4-Bromo-2-[(4-pyridin-4-ylmethyl)piperazin-1-yl]phenol
- 4-Bromo-2-[(4-pyridin-2-ylmethyl)piperazin-1-yl]phenol
Uniqueness
4-Bromo-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol is unique due to the specific positioning of the pyridine and piperazine moieties, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-bromo-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-14-4-5-15(21)13(11-14)12-19-7-9-20(10-8-19)16-3-1-2-6-18-16/h1-6,11,21H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTXGDVAXOEVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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